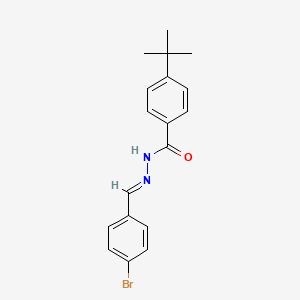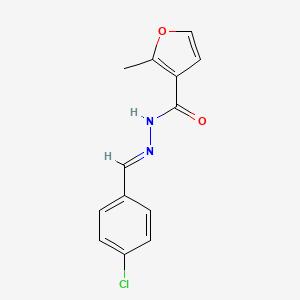
N'-(3-chloro-4-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide
Vue d'ensemble
Description
N'-(3-chloro-4-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide, also known as CMMAH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N'-(3-chloro-4-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins. For example, N'-(3-chloro-4-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. N'-(3-chloro-4-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has also been shown to bind to the protein Bcl-2, which is involved in regulating cell death.
Biochemical and Physiological Effects:
N'-(3-chloro-4-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N'-(3-chloro-4-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal and bacterial pathogens, and modulate the activity of enzymes and proteins. In vivo studies have shown that N'-(3-chloro-4-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide can reduce tumor growth and improve survival rates in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-(3-chloro-4-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide in lab experiments is its broad range of potential applications. N'-(3-chloro-4-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has been shown to exhibit activity against a variety of targets, making it a versatile tool for researchers. However, one limitation of using N'-(3-chloro-4-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on N'-(3-chloro-4-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide. One area of interest is the development of N'-(3-chloro-4-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide-based anticancer drugs. Another potential direction is the use of N'-(3-chloro-4-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide as a tool for studying enzyme and protein function. Additionally, there is ongoing research on the synthesis of new N'-(3-chloro-4-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide derivatives with improved properties, such as increased solubility and specificity for certain targets.
Conclusion:
In conclusion, N'-(3-chloro-4-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide is a chemical compound that has shown great promise in various fields of research. Its broad range of potential applications, combined with its ability to modulate key enzymes and proteins, make it a valuable tool for scientists. Ongoing research on N'-(3-chloro-4-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide and its derivatives is likely to lead to new discoveries and applications in the future.
Applications De Recherche Scientifique
N'-(3-chloro-4-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, N'-(3-chloro-4-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has been shown to exhibit anticancer, antifungal, and antibacterial activities. In biochemistry, N'-(3-chloro-4-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has been investigated for its ability to inhibit enzymes and modulate protein-protein interactions. In material science, N'-(3-chloro-4-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has been studied for its potential use as a corrosion inhibitor and as a precursor for the synthesis of metal complexes.
Propriétés
IUPAC Name |
N-[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-12-5-3-4-6-15(12)23-11-17(21)20-19-10-13-7-8-16(22-2)14(18)9-13/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRJBUJVPRPTMI-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC(=C(C=C2)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC(=C(C=C2)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]-2-(2-methylphenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(3-methylphenoxy)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}acetamide](/img/structure/B3854844.png)
![4-[2-(3-methoxyphenoxy)ethyl]morpholine](/img/structure/B3854851.png)
![1-ethyl-N-[3-(methylthio)phenyl]-4-piperidinamine](/img/structure/B3854856.png)
![4-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B3854865.png)

![1,6,11,16-tetraoxadispiro[6.2.6.2]octadecane](/img/structure/B3854889.png)

![N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B3854901.png)

![ethyl 4-({[5-(2-chlorophenyl)isoxazol-3-yl]methyl}amino)piperidine-1-carboxylate](/img/structure/B3854907.png)